molecular formula C7H7N3S2 B1435959 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine CAS No. 1859534-24-9

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

Cat. No.: B1435959
CAS No.: 1859534-24-9
M. Wt: 197.3 g/mol
InChI Key: ABQDQHMWVCPVPH-UHFFFAOYSA-N
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Description

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features two thiazole rings Thiazoles are five-membered rings containing both sulfur and nitrogen atoms

Biochemical Analysis

Biochemical Properties

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metabotropic glutamate receptors (mGluR5), which are involved in various neurological processes . The interaction between this compound and mGluR5 can modulate receptor activity, influencing downstream signaling pathways and cellular responses.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of mGluR5, leading to changes in calcium signaling and neurotransmitter release . Additionally, this compound has been shown to affect the expression of genes involved in synaptic plasticity and neuronal function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. This compound acts as an antagonist of mGluR5, inhibiting receptor activation and subsequent signaling cascades . The inhibition of mGluR5 by this compound can lead to reduced calcium influx and altered neurotransmitter release, impacting various physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under controlled conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including persistent modulation of mGluR5 activity and associated signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to enhance cognitive performance and neuronal firing in aging rhesus monkeys, while higher doses can suppress neuronal activity . Additionally, high doses of this compound may lead to adverse effects, such as reduced motor coordination and increased anxiety-like behaviors .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that include oxidation, reduction, and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of this compound, affecting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes and accumulate in various tissues, including the brain . The distribution of this compound is influenced by its lipophilicity and affinity for transport proteins, which can affect its localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, through post-translational modifications and targeting signals . The localization of this compound within subcellular organelles can influence its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring through cyclization reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, 2-methyl-1,3-thiazole can be synthesized by reacting 2-bromoacetophenone with thiourea under basic conditions .

Industrial Production Methods

Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole rings .

Scientific Research Applications

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Thiazole derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Thiazole derivatives are used in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine is unique due to the presence of two thiazole rings, which can confer distinct chemical and biological properties. This dual-ring structure can enhance its ability to interact with multiple targets and undergo diverse chemical reactions .

Properties

IUPAC Name

5-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-10-5(3-11-4)6-2-9-7(8)12-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQDQHMWVCPVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 2
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 3
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 4
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 5
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine
Reactant of Route 6
5-(2-Methyl-1,3-thiazol-4-yl)-1,3-thiazol-2-amine

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